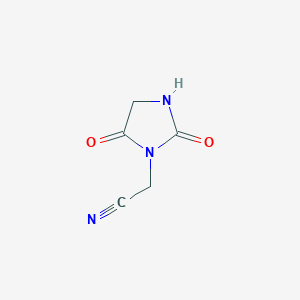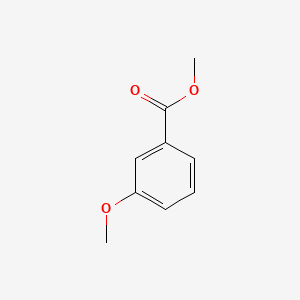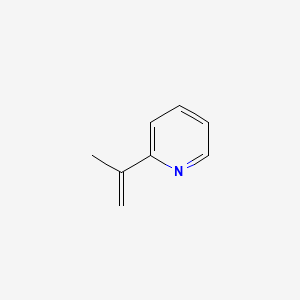
2-(丙-1-烯-2-基)吡啶
描述
2-Isopropenylpyridine is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗纤维化活性
2-(丙-1-烯-2-基)吡啶衍生物已被研究用于其潜在的抗纤维化活性 . 特别是,某些化合物被发现比吡非尼酮和Bipy55′DC具有更好的抗纤维化活性 .
有机合成砌块
2-异丙烯基吡啶可以作为合成更复杂有机分子的砌块. 研究人员已经探索了它在创造各种杂环化合物中的应用.
药物化学
在药物化学领域,2-异丙烯基吡啶及其衍生物因其潜在的治疗应用而被研究.
嘧啶衍生物的合成
2-(丙-1-烯-2-基)吡啶已被用于合成新型2-(吡啶-2-基)嘧啶衍生物 . 这些衍生物已对其对永生化大鼠肝星状细胞 (HSC-T6) 的生物活性进行了评估 .
咪唑并[1,2-a]吡啶的合成
该化合物已被用于合成咪唑并[1,2-a]吡啶,这类化合物因其多种生理潜力而被研究 .
药物应用
以吡啶为基础的天然产物,包括 2-异丙烯基吡啶,包含各种有趣的化合物,这些化合物具有不同的结构,起源于生命中的五个界 . 这些化合物因其药用价值而被研究 .
作用机制
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(prop-1-en-2-yl)pyridine is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Similar compounds have been shown to exert various biological effects, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(prop-1-en-2-yl)pyridine . These factors may include pH, temperature, presence of other molecules, and cellular environment .
生化分析
Biochemical Properties
2-Isopropenylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between 2-Isopropenylpyridine and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, leading to various biochemical effects .
Cellular Effects
2-Isopropenylpyridine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Isopropenylpyridine can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 2-Isopropenylpyridine involves its interaction with various biomolecules. It can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways. Additionally, 2-Isopropenylpyridine can inhibit or activate enzymes, leading to changes in their activity. For example, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and subsequent changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isopropenylpyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Isopropenylpyridine can degrade over time, leading to the formation of various degradation products. These degradation products can have different biochemical and cellular effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of 2-Isopropenylpyridine can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant biochemical and cellular changes. For instance, high doses of 2-Isopropenylpyridine can lead to toxic effects, such as liver damage and oxidative stress. These effects are often dose-dependent and can vary between different animal models .
Metabolic Pathways
2-Isopropenylpyridine is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, leading to various metabolic effects. Additionally, 2-Isopropenylpyridine can affect the levels of certain metabolites, thereby altering the metabolic flux within the cell .
Transport and Distribution
The transport and distribution of 2-Isopropenylpyridine within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters and can bind to various binding proteins within the cell. These interactions can influence the localization and accumulation of 2-Isopropenylpyridine within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Isopropenylpyridine is important for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria. This localization can be influenced by various targeting signals and post-translational modifications. The subcellular localization of 2-Isopropenylpyridine can affect its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-prop-1-en-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-7(2)8-5-3-4-6-9-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKIORXNEJFOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983720 | |
| Record name | 2-(Prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-13-5 | |
| Record name | 2-(1-Methylethenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)
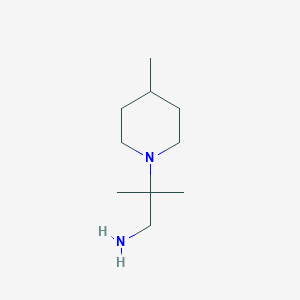


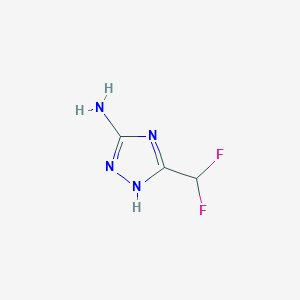
![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)
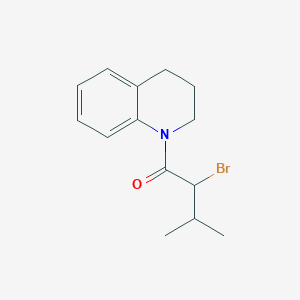

![N-[3-(acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1346765.png)
